molecular formula C16H14N2O2 B12541286 1,4-Bis(4-aminophenyl)but-2-ene-1,4-dione CAS No. 143053-19-4

1,4-Bis(4-aminophenyl)but-2-ene-1,4-dione

Cat. No.: B12541286
CAS No.: 143053-19-4
M. Wt: 266.29 g/mol
InChI Key: VRDNJCVLJAWJPG-UHFFFAOYSA-N
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Description

1,4-Bis(4-aminophenyl)but-2-ene-1,4-dione is an organic compound with the molecular formula C16H14N2O2. It is characterized by the presence of two amino groups attached to phenyl rings, which are connected by a but-2-ene-1,4-dione linker.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Bis(4-aminophenyl)but-2-ene-1,4-dione can be synthesized through a multi-step process involving the condensation of 4-nitrobenzaldehyde with malonic acid, followed by reduction and amination reactions. The key steps include:

    Condensation Reaction: 4-nitrobenzaldehyde reacts with malonic acid in the presence of a base (e.g., pyridine) to form 1,4-bis(4-nitrophenyl)but-2-ene-1,4-dione.

    Reduction Reaction: The nitro groups are reduced to amino groups using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Amination Reaction: The resulting intermediate is then subjected to amination to yield this compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(4-aminophenyl)but-2-ene-1,4-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the dione moiety to diol derivatives.

    Substitution: The amino groups can participate in nucleophilic substitution reactions to form various derivatives[][3].

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides[][3].

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Diol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used[][3].

Scientific Research Applications

1,4-Bis(4-aminophenyl)but-2-ene-1,4-dione has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe due to its reactive amino groups.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of dyes, pigments, and advanced materials[][4].

Mechanism of Action

The mechanism of action of 1,4-Bis(4-aminophenyl)but-2-ene-1,4-dione involves its interaction with various molecular targets and pathways. The amino groups can form hydrogen bonds and interact with biological macromolecules, potentially inhibiting or modulating their activity. The compound’s structure allows it to participate in redox reactions, which can influence cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    4,4’-Diaminodiphenylmethane: Similar structure with a methylene linker instead of a but-2-ene-1,4-dione linker.

    4,4’-Diaminodiphenylsulfone: Contains a sulfone linker, offering different chemical properties and reactivity.

    4,4’-Diaminodiphenylurea: Features a urea linker, providing unique biological activities.

Uniqueness

1,4-Bis(4-aminophenyl)but-2-ene-1,4-dione is unique due to its but-2-ene-1,4-dione linker, which imparts distinct electronic and steric properties. This structure allows for specific interactions and reactivity that are not observed in similar compounds with different linkers .

Properties

CAS No.

143053-19-4

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

1,4-bis(4-aminophenyl)but-2-ene-1,4-dione

InChI

InChI=1S/C16H14N2O2/c17-13-5-1-11(2-6-13)15(19)9-10-16(20)12-3-7-14(18)8-4-12/h1-10H,17-18H2

InChI Key

VRDNJCVLJAWJPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C=CC(=O)C2=CC=C(C=C2)N)N

Origin of Product

United States

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